![molecular formula C22H22FN3O4 B5153085 methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly known as F13714 and is a potent antagonist of the dopamine D2 receptor. The purpose of
Applications De Recherche Scientifique
F13714 has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease. F13714 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Mécanisme D'action
The mechanism of action of F13714 involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of dopamine signaling, which is thought to be responsible for its therapeutic effects. F13714 has also been shown to have an affinity for other receptors, including the serotonin 5-HT2A receptor and the adrenergic alpha-1 receptor.
Biochemical and Physiological Effects:
F13714 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and striatum, which is thought to be responsible for its antipsychotic effects. F13714 has also been shown to increase serotonin release in the prefrontal cortex, which is thought to be responsible for its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of F13714 is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of F13714 is its potential for off-target effects, as it has been shown to have an affinity for other receptors in addition to the dopamine D2 receptor.
Orientations Futures
There are a number of future directions for the research of F13714. One potential direction is the development of more selective dopamine D2 receptor antagonists that have fewer off-target effects. Another potential direction is the investigation of the potential therapeutic effects of F13714 in other neurological disorders, including Alzheimer's disease and Huntington's disease. Finally, the development of F13714 analogs with improved pharmacokinetic properties could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of F13714 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-fluorophenylpiperazine with ethyl 4-chlorobenzoate, which yields 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1-pyrrolidinyl}benzoic acid ethyl ester. This intermediate compound is then treated with thionyl chloride, which results in the formation of the acid chloride. Finally, the acid chloride is reacted with methylamine to produce F13714.
Propriétés
IUPAC Name |
methyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-30-22(29)15-2-6-18(7-3-15)26-20(27)14-19(21(26)28)25-12-10-24(11-13-25)17-8-4-16(23)5-9-17/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDVKKLVYCKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

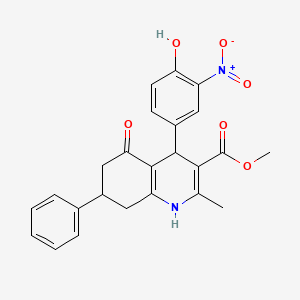
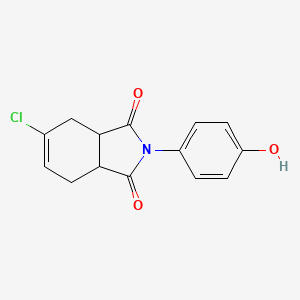
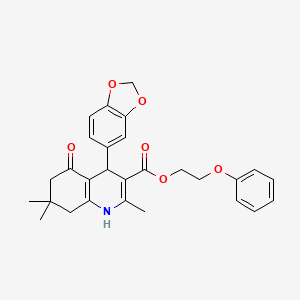
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
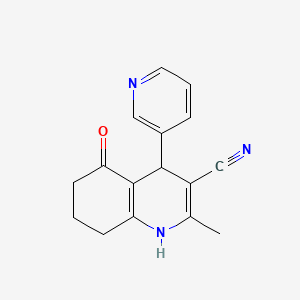
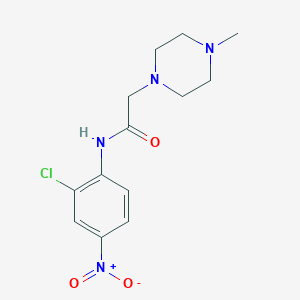
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)

![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)